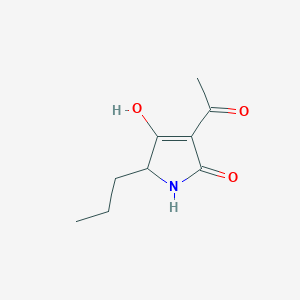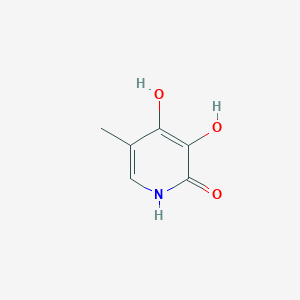
3,4-Dihydroxy-5-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo functional group modifications to introduce hydroxyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-methylpyridin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action for 3,4-Dihydroxy-5-methylpyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating biochemical pathways, or acting as a reactive intermediate in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-2-methylpyridine: Similar structure but with different substitution patterns.
5-Hydroxy-2-methylpyridin-3(1H)-one: Another related compound with hydroxyl and methyl groups in different positions.
Uniqueness
3,4-Dihydroxy-5-methylpyridin-2(1H)-one’s unique arrangement of functional groups might confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
95508-57-9 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10) |
Clave InChI |
FYAGLPZMTMNZMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
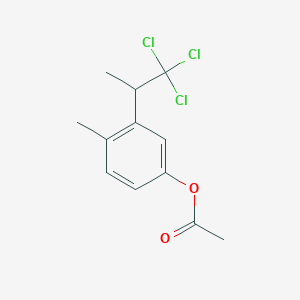
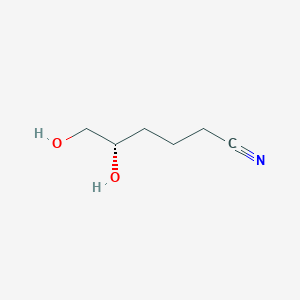


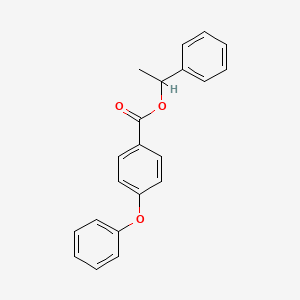

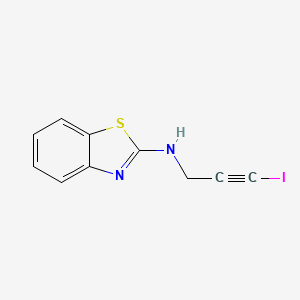
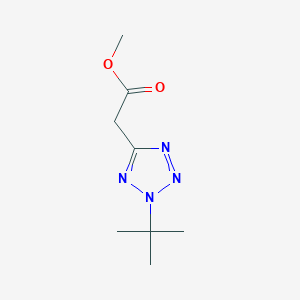

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
